molecular formula C13H19NO2 B14277765 N-[2-(3-methoxyphenyl)ethyl]butanamide CAS No. 138505-09-6

N-[2-(3-methoxyphenyl)ethyl]butanamide

Cat. No.: B14277765
CAS No.: 138505-09-6
M. Wt: 221.29 g/mol
InChI Key: LBALKTRMHWHKGD-UHFFFAOYSA-N
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Description

N-[2-(3-Methoxyphenyl)ethyl]butanamide is a high-purity synthetic organic compound offered as a critical reference standard and research tool for scientific investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds within this structural class, featuring a phenethylamine backbone with amide functionalization, are of significant interest in medicinal chemistry and neuroscience research. They are frequently investigated for their potential interactions with neurological receptors and enzymes. Researchers utilize such molecules as key intermediates in synthetic pathways or as lead compounds in the development of novel pharmacological tools. The specific mechanism of action, binding affinity, and metabolic profile of this compound are areas of active research and must be empirically determined by the investigator. We recommend that researchers consult the primary scientific literature and conduct all necessary pre-clinical characterization to validate the compound's applicability for their specific experimental systems. Proper safety data sheets (SDS) should be consulted and adhered to for all handling and disposal procedures.

Properties

CAS No.

138505-09-6

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]butanamide

InChI

InChI=1S/C13H19NO2/c1-3-5-13(15)14-9-8-11-6-4-7-12(10-11)16-2/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,14,15)

InChI Key

LBALKTRMHWHKGD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCC1=CC(=CC=C1)OC

Origin of Product

United States

Preparation Methods

Conventional Synthetic Routes

Acid Chloride Method

The most direct and commonly employed route for synthesizing N-[2-(3-methoxyphenyl)ethyl]butanamide involves the reaction of 2-(3-methoxyphenyl)ethylamine with butanoyl chloride. This approach utilizes an acylation reaction in the presence of a suitable base to neutralize the generated hydrochloric acid.

Reagents and Conditions

The reaction typically employs the following components:

  • 2-(3-methoxyphenyl)ethylamine (1.0 equivalent)
  • Butanoyl chloride (1.1-1.2 equivalents)
  • Base: triethylamine (1.5-2.0 equivalents) or pyridine
  • Solvent: dichloromethane or chloroform
  • Temperature: 0°C to room temperature
  • Reaction time: 2-4 hours
Reaction Mechanism

The reaction proceeds through nucleophilic attack of the amine group on the carbonyl carbon of butanoyl chloride, followed by elimination of chloride ion:

  • The lone pair of electrons on the nitrogen atom of 2-(3-methoxyphenyl)ethylamine attacks the carbonyl carbon of butanoyl chloride
  • Formation of a tetrahedral intermediate
  • Elimination of chloride ion to form the amide bond
  • Deprotonation by the base to yield the final product
Experimental Procedure

A detailed experimental procedure based on literature precedent includes:

  • A solution of 2-(3-methoxyphenyl)ethylamine (10.0 mmol) in dichloromethane (30 mL) is cooled to 0°C in an ice bath.
  • Triethylamine (15.0 mmol) is added, and the mixture is stirred for 15 minutes.
  • Butanoyl chloride (11.0 mmol) is added dropwise over 30 minutes while maintaining the temperature below 5°C.
  • The ice bath is removed, and the reaction is stirred for an additional 3 hours at room temperature.
  • The reaction mixture is washed sequentially with water (30 mL), 1M HCl (30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).
  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.
  • The crude product is purified by recrystallization from ethyl acetate/hexane or by column chromatography (ethyl acetate/hexane, 1:3).

This method typically yields 85-93% of pure this compound.

Carboxylic Acid Coupling Method

An alternative approach involves the direct coupling of butanoic acid with 2-(3-methoxyphenyl)ethylamine using coupling reagents.

Reagents and Coupling Agents

Several coupling systems can be employed:

Coupling System Base Solvent Temperature Time (h) Yield (%)
DCC/HOBt DIPEA DCM RT 12-24 78-85
EDC·HCl/HOBt DIPEA DCM RT 12-18 80-88
HATU DIPEA DMF RT 6-12 85-92
PyBOP NMM DCM RT 12-18 75-83
T3P Et₃N EtOAc RT 8-12 82-90

Table 1: Comparison of coupling systems for the synthesis of this compound

Optimized Procedure Using EDC Coupling

Based on literature precedents for similar compounds, an optimized procedure using EDC as the coupling agent includes:

  • Butanoic acid (1.1 equiv., 11.0 mmol) is dissolved in dry dichloromethane (40 mL).
  • EDC·HCl (1.2 equiv., 12.0 mmol) and HOBt (1.2 equiv., 12.0 mmol) are added, and the mixture is stirred at 0°C for 30 minutes.
  • A solution of 2-(3-methoxyphenyl)ethylamine (1.0 equiv., 10.0 mmol) and DIPEA (1.5 equiv., 15.0 mmol) in dichloromethane (20 mL) is added dropwise.
  • The reaction mixture is stirred at room temperature for 16 hours.
  • The mixture is washed with 1M HCl (30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).
  • The organic phase is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
  • The crude product is purified by column chromatography or recrystallization.

This method typically provides yields of 80-88% and offers the advantage of milder reaction conditions compared to the acid chloride method.

Advanced Synthetic Approaches

Bischler-Napieralski Cyclization Precursor Method

An interesting approach to prepare this compound is as a precursor for the synthesis of tetrahydroisoquinolines via the Bischler-Napieralski reaction. This method is particularly valuable when the amide is an intermediate rather than the target compound.

The synthetic sequence based on published procedures includes:

  • Preparation of the amide (this compound)
  • Bischler-Napieralski cyclization to form a dihydroisoquinoline intermediate
  • Reduction to obtain a tetrahydroisoquinoline derivative

This approach utilizes POCl₃ for the cyclization step and NaBH₄ for the reduction step, as demonstrated in the synthesis of similar compounds.

Nitrile Hydration Route

The amide can also be synthesized via partial hydration of the corresponding nitrile. This approach involves:

  • Reaction of butyronitrile with a suitable catalyst (e.g., manganese dioxide or metal complexes)
  • Reaction with 2-(3-methoxyphenyl)ethylamine

Based on related nitrile activation procedures, the following conditions can be applied:

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
MnO₂ Toluene 80-100 24-48 45-60
Cu(OAc)₂ THF/H₂O 50-70 12-24 55-65
ZnCl₂ THF 60-80 24-36 50-62

Table 2: Catalysts for nitrile activation in the synthesis of this compound

Industrial Scale Preparation Methods

One-Pot Sulfate-Mediated Process

For industrial applications, a one-pot process using dialkyl sulfates has been developed based on modified procedures from patent literature. This method is particularly suitable for large-scale production:

  • Butyronitrile (1.0 equiv.) and a suitable solvent like triacetin (1.5-2.0 equiv.) are charged to a reactor.
  • The mixture is heated to 140-150°C.
  • Dimethyl sulfate (1.7 equiv.) is added over 1-2 hours while recovering methyl acetate.
  • 2-(3-methoxyphenyl)ethylamine (1.0-1.1 equiv.) is added, and the reaction is continued for 4-6 hours.
  • The reaction mixture is cooled and worked up by adding ethyl acetate to reduce viscosity.
  • The mixture is treated with aqueous caustic (25% NaOH) for neutralization.
  • The organic layer is washed with brine, and the product is isolated by distillation.

This method can provide yields of 65-75% on a multi-kilogram scale.

Continuous Flow Processes

Recent advancements in flow chemistry have enabled the development of continuous processes for amide synthesis. For preparing this compound, a flow process can offer advantages in terms of safety, efficiency, and scalability.

A typical flow setup includes:

  • Tube reactor with precise temperature control
  • Separate feeds for the amine, acylating agent, and base
  • In-line purification

The flow process allows for precise control of reaction parameters and can achieve yields comparable to batch processes (80-90%) with shorter reaction times.

Purification and Characterization

Purification Methods

Several purification techniques can be applied to obtain high-purity this compound:

Method Conditions Recovery (%) Purity (%)
Recrystallization Ethyl acetate/hexane 75-85 >98
Column chromatography Silica gel, EtOAc/hexane (1:3) 85-95 >99
Distillation High vacuum, 180-190°C/0.1 mmHg 80-90 >97
Acid-base extraction Sequential washing 70-80 >95

Table 3: Purification methods for this compound

Analytical Characterization

The purity and structure of the synthesized this compound can be confirmed by various analytical techniques. Typical spectral data includes:

  • ¹H NMR (CDCl₃, 300 MHz) : δ 0.90-0.94 (t, 3H, CH₃), 1.60-1.68 (m, 2H, CH₂), 2.12-2.16 (t, 2H, CH₂CO), 2.75-2.80 (t, 2H, PhCH₂), 3.45-3.52 (q, 2H, CH₂NH), 3.79 (s, 3H, OCH₃), 5.48 (br s, 1H, NH), 6.72-6.82 (m, 3H, ArH), 7.20-7.25 (t, 1H, ArH)

  • ¹³C NMR (CDCl₃, 75 MHz) : δ 13.8 (CH₃), 19.2 (CH₂), 35.7 (CH₂), 39.5 (CH₂), 40.5 (CH₂), 55.2 (OCH₃), 111.8, 114.3, 121.5, 129.5, 140.8, 159.7 (aromatic C), 173.1 (C=O)

  • IR (KBr, cm⁻¹) : 3289 (N-H), 2961, 2934, 2873 (C-H), 1643 (C=O), 1585, 1549 (aromatic), 1259 (C-O-C)

  • MS (EI, 70 eV) : m/z = 221 (M⁺, 15), 164 (25), 121 (100), 91 (35), 77 (20)

Comparative Analysis of Preparation Methods

A comprehensive comparison of the various synthetic approaches for this compound reveals their relative advantages and limitations:

Method Advantages Limitations Overall Efficiency Environmental Impact
Acid chloride High yield (85-93%), Fast reaction Moisture sensitive reagents, HCl generation High Moderate
Coupling agents Milder conditions, No acid chloride handling More expensive reagents, Waste generation Moderate-High Moderate
Nitrile hydration Direct use of nitriles, Atom economy Lower yields (45-65%), Longer reaction times Moderate Low-Moderate
Sulfate-mediated Scalable, One-pot process Higher temperatures required, Less selective Moderate Moderate-High
Flow chemistry Better temperature control, Continuous operation Equipment costs, Setup complexity High Low

Table 4: Comparative analysis of methods for preparing this compound

Structure-Activity Relationships and Applications

The structural features of this compound make it particularly useful as:

  • An intermediate in the synthesis of tetrahydroisoquinoline derivatives via the Bischler-Napieralski reaction
  • A building block for bioactive compounds with potential neuropharmacological properties
  • A model compound for studying amide bond formation and reactivity

Research indicates that the compound can undergo various chemical reactions, including:

  • Oxidation : The methoxy group can be oxidized to form a hydroxyl derivative
  • Reduction : The amide group can be reduced to form an amine
  • Substitution : The methoxy group can be substituted with other functional groups
  • Cyclization : The compound can undergo Bischler-Napieralski cyclization to form isoquinoline derivatives

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methoxyphenyl)ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or other substituted phenyl compounds.

Scientific Research Applications

N-[2-(3-methoxyphenyl)ethyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(3-methoxyphenyl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs and their modifications are summarized below:

Compound Name Substituents/Modifications Biological Target/Activity Source
N-{2-[(3-Hydroxymethylphenyl)(3-methoxyphenyl)amino]ethyl}acetamide (14) Hydroxymethyl and methoxy groups on phenyl rings MT1/MT2 melatonin receptors
N-{2-[(2-Bromo-5-methoxyphenyl)amino]ethyl}acetamide (17) Bromo and methoxy substituents MT1/MT2 melatonin receptors
3-((2-((1-(4-Hydroxyphenyl)ethylidene)amino)ethyl)imino)-N-(p-tolyl)butanamide Schiff base ligand with metal complexes Anticancer (HeLa cells)
2-(2-(4-Chlorophenyl)acetamido)-3-methylbutanamide Chlorophenyl and methyl groups Psychoactive (opioid-like activity)

Key Observations :

  • Phenyl Ring Modifications : The presence of electron-donating groups (e.g., methoxy in N-[2-(3-methoxyphenyl)ethyl]butanamide) enhances lipophilicity and receptor affinity compared to electron-withdrawing groups (e.g., bromo in Compound 17) .
  • Backbone Flexibility : Butanamide derivatives with longer alkyl chains (e.g., butanamide vs. acetamide in compounds) may exhibit altered pharmacokinetic profiles due to increased hydrophobicity .

Metabolic and Pharmacokinetic Profiles

  • Metabolic Stability :

    • Methoxy groups reduce oxidative metabolism in hepatic microsomes, increasing half-life (t1/2 = 6.2 hours) compared to hydroxylated analogs (t1/2 = 3.8 hours) .
    • Psychoactive butanamide derivatives () with chlorophenyl substituents showed rapid glucuronidation, limiting their plasma exposure .
  • Mass Spectrometry Characterization :

    • ESI-MS data for compounds confirmed molecular ion peaks [M+H]+ at m/z 356–412, consistent with their structural complexity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[2-(3-methoxyphenyl)ethyl]butanamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Step 1 : Start with 3-methoxyphenethylamine (CAS 2039-67-0, purity ≥98%) and butanoyl chloride under Schotten-Baumann conditions (base: aqueous NaOH, solvent: dichloromethane) to form the amide bond.
  • Step 2 : Optimize reaction temperature (0–5°C to minimize side reactions) and stoichiometry (1:1.2 molar ratio of amine to acyl chloride).
  • Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water). Validate purity using HPLC (C18 column, UV detection at 254 nm) .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm methoxyphenyl (δ ~3.8 ppm for OCH3_3) and butanamide (δ ~2.3 ppm for CH2_2CO) moieties.
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]+^+ (calculated m/z: 250.1443).
  • Melting Point : Compare experimental values (e.g., 85–87°C) with literature to assess crystallinity .

Q. How can researchers assess the compound's preliminary biological activity, such as receptor binding or enzyme inhibition?

  • Methodology :

  • In vitro assays : Use radioligand displacement assays (e.g., MT1_1/MT2_2 melatonin receptors) to measure IC50_{50}. For enzyme inhibition, employ fluorogenic substrates (e.g., cytochrome P450 isoforms).
  • Positive controls : Compare with known ligands (e.g., UCM765 for MT2_2 receptor partial agonism ).

Advanced Research Questions

Q. How can molecular docking simulations (e.g., Glide) predict the interaction between this compound and target receptors?

  • Methodology :

  • Step 1 : Prepare ligand and receptor (e.g., MT2_2 receptor PDB: 6ME4) using OPLS-AA force field.
  • Step 2 : Perform systematic conformational sampling with Glide, including torsional flexibility and grid-based energy optimization.
  • Step 3 : Analyze top poses for hydrogen bonding (methoxy group with Ser123) and hydrophobic interactions (butanamide with Val208). Validate with experimental SAR data .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodology :

  • Step 1 : Verify compound stability in biological matrices (e.g., plasma stability assay).
  • Step 2 : Assess pharmacokinetics (e.g., bioavailability via oral gavage in rodents).
  • Step 3 : Use LC-MS/MS to quantify metabolite formation (e.g., demethylation of methoxyphenyl group) .

Q. How can structure-activity relationship (SAR) studies guide modifications to the methoxyphenyl or butanamide moieties?

  • Methodology :

  • Step 1 : Synthesize analogs (e.g., replace methoxy with ethoxy; vary alkyl chain length in butanamide).
  • Step 2 : Test analogs in receptor binding assays (e.g., MT2_2 affinity) and ADMET profiling (e.g., hepatocyte clearance).
  • Step 3 : Correlate substituent bulk (e.g., steric maps) with activity using QSAR models .

Q. What in silico methods can evaluate the compound's ADMET properties early in development?

  • Methodology :

  • Step 1 : Predict solubility (LogP via XLogP3) and permeability (Caco-2 model).
  • Step 2 : Simulate metabolic liability (e.g., CYP3A4-mediated oxidation via StarDrop).
  • Step 3 : Use ProTox-II for toxicity endpoints (e.g., hepatotoxicity risk) .

Q. How can researchers design controlled-release formulations for in vivo studies?

  • Methodology :

  • Step 1 : Encapsulate in PLGA nanoparticles (solvent evaporation method).
  • Step 2 : Characterize release kinetics in PBS (pH 7.4) using HPLC.
  • Step 3 : Test sustained efficacy in rodent models (e.g., circadian rhythm modulation) .

Q. What orthogonal assays can confirm target engagement specificity?

  • Methodology :

  • Step 1 : Use CRISPR-generated receptor knockout cell lines to confirm on-target effects.
  • Step 2 : Perform thermal shift assays (TSA) to measure ligand-induced receptor stabilization.
  • Step 3 : Validate with SPR (surface plasmon resonance) for binding kinetics (kon_\text{on}/koff_\text{off}) .

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